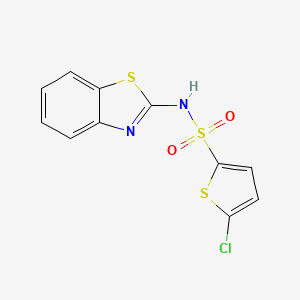![molecular formula C16H14N2O5S B5776632 4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)
4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid, commonly known as NTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiol-reactive family of reagents and is used in a wide range of biochemical and physiological experiments. In
Wirkmechanismus
NTB reacts with thiol-containing proteins through a nucleophilic substitution reaction, resulting in the formation of a covalent bond between the NTB molecule and the protein. This reaction occurs at physiological pH and temperature, making NTB a useful tool for studying thiol-containing proteins in their native environment.
Biochemical and Physiological Effects:
NTB has been shown to selectively label and modify thiol-containing proteins, leading to changes in their structure and function. This compound has been used to study the effects of protein modification on enzyme activity, receptor signaling, and transporter function. NTB has also been used to study the role of thiol-containing proteins in various physiological processes, including oxidative stress, inflammation, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
NTB has several advantages as a tool for studying thiol-containing proteins. This compound is highly selective and can selectively label and modify specific proteins within a complex mixture. NTB is also compatible with a wide range of experimental conditions, including physiological pH and temperature. However, NTB also has some limitations. This compound can react with other nucleophilic groups in addition to thiol-containing proteins, leading to non-specific labeling. NTB also has a relatively short half-life in vivo, limiting its use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of NTB in scientific research. One potential application is the development of new diagnostic tools and therapeutic agents based on the selective labeling and modification of thiol-containing proteins. NTB could also be used to study the role of thiol-containing proteins in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, new synthetic methods could be developed to improve the selectivity and efficiency of NTB labeling and modification.
Synthesemethoden
NTB can be synthesized through a multi-step process involving the reaction of 4-nitrothiophenol with 4-bromonitrobenzene, followed by treatment with potassium carbonate and 4-oxobutanoic acid. The resulting product is purified through column chromatography and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
NTB has been widely used in scientific research for its ability to selectively label and modify thiol-containing proteins. This compound has been used to study the structure and function of various proteins, including enzymes, receptors, and transporters. NTB has also been used in the development of new diagnostic tools and therapeutic agents.
Eigenschaften
IUPAC Name |
4-[4-(4-nitrophenyl)sulfanylanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15(9-10-16(20)21)17-11-1-5-13(6-2-11)24-14-7-3-12(4-8-14)18(22)23/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRVYDUXWURBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Nitro-phenylsulfanyl)-phenyl]-succinamic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5776599.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)



![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5776646.png)
![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)
